2-[(4-chlorobenzyl)sulfinyl]-1-(4-chlorophenyl)-1-ethanone O-methyloxime
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Overview
Description
2-[(4-chlorobenzyl)sulfinyl]-1-(4-chlorophenyl)-1-ethanone O-methyloxime is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of chlorobenzyl and chlorophenyl groups, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
Common synthetic routes may involve the use of chlorobenzyl chloride and chlorophenyl ketone as starting materials, followed by sulfoxidation and oximation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific reagents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
2-[(4-chlorobenzyl)sulfinyl]-1-(4-chlorophenyl)-1-ethanone O-methyloxime undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to sulfone under specific conditions.
Reduction: The compound can be reduced to its corresponding sulfide.
Substitution: The chlorobenzyl and chlorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of substituted benzyl or phenyl derivatives.
Scientific Research Applications
2-[(4-chlorobenzyl)sulfinyl]-1-(4-chlorophenyl)-1-ethanone O-methyloxime has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(4-chlorobenzyl)sulfinyl]-1-(4-chlorophenyl)-1-ethanone O-methyloxime involves its interaction with specific molecular targets. The sulfinyl and oxime groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-chlorobenzyl)sulfonyl]-1-(4-chlorophenyl)-1-ethanone O-methyloxime
- 2-[(4-chlorobenzyl)thio]-1-(4-chlorophenyl)-1-ethanone O-methyloxime
Uniqueness
Compared to similar compounds, 2-[(4-chlorobenzyl)sulfinyl]-1-(4-chlorophenyl)-1-ethanone O-methyloxime exhibits unique reactivity due to the presence of the sulfinyl group, which can undergo various oxidation and reduction reactions. This makes it a versatile intermediate in organic synthesis and a valuable compound for research and industrial applications .
Properties
IUPAC Name |
(E)-1-(4-chlorophenyl)-2-[(4-chlorophenyl)methylsulfinyl]-N-methoxyethanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO2S/c1-21-19-16(13-4-8-15(18)9-5-13)11-22(20)10-12-2-6-14(17)7-3-12/h2-9H,10-11H2,1H3/b19-16- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHGKZEIVGCVYFW-MNDPQUGUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(CS(=O)CC1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C(/CS(=O)CC1=CC=C(C=C1)Cl)\C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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